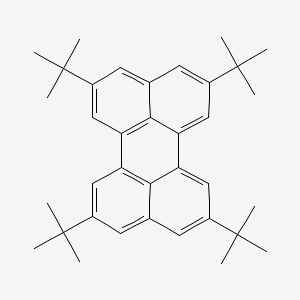

2,5,8,11-Tetra-tert-butylperylene

描述

It is a yellow crystalline solid that is insoluble in water but soluble in many organic solvents such as toluene and dimethylformamide . 2,5,8,11-Tetra-tert-butylperylene is known for its high thermal stability and high melting point, making it a valuable material in various scientific and industrial applications .

准备方法

The preparation of 1,4,7,10-Tetra(tert-butyl)perylene is generally carried out through chemical synthetic methods. One common preparation method involves the reaction of tert-butanol with 2-bromobenzene, followed by purification of the target product through distillation . Industrial production methods often involve the acylation of tert-butyl hydroperoxide with benzoyl chloride, where a large excess of tert-butyl hydroperoxide is used, and the hydrogen chloride formed is removed in vacuo to achieve a high yield .

化学反应分析

1,4,7,10-Tetra(tert-butyl)perylene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents . For example, in oxidation reactions, tert-butyl hydroperoxide can be used as an oxidizing agent. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .

科学研究应用

Organic Light Emitting Diodes (OLEDs)

Overview : TBPe is utilized as a dopant in OLEDs due to its excellent photophysical properties. Its ability to emit blue light makes it suitable for high-performance electroluminescent devices.

Case Study : A study demonstrated the use of TBPe in an upconversion OLED that operates at an ultralow turn-on voltage of 1.47 V. The device utilized TBPe as a fluorescent dopant alongside other materials to achieve efficient charge transfer and light emission .

| Property | Value |

|---|---|

| Turn-on Voltage | 1.47 V |

| Emission Color | Blue |

| Role | Fluorescent Dopant |

Photon Upconversion

Overview : TBPe plays a significant role in photon upconversion processes, where it acts as an annihilator in triplet-triplet annihilation systems. This application is crucial for enhancing the efficiency of solar cells and photonic devices.

Case Study : In a study focused on NIR-to-blue upconversion, TBPe was combined with an osmium complex to achieve an upconversion efficiency of 5.9%. The system demonstrated the capability to convert near-infrared light into blue light effectively .

| Process | NIR-to-Blue Upconversion |

|---|---|

| Efficiency | 5.9% |

| Medium | Deoxygenated DMF solution |

| Application | Photocatalysis |

Photocatalysis

Overview : TBPe has been explored as a photocatalyst in various chemical reactions, particularly in the functionalization of organic compounds through energy transfer mechanisms.

Case Study : A recent study highlighted TBPe's role in facilitating Meerwein-type arylation reactions under visible light irradiation. The compound's singlet-excited state enabled the activation of aryl chlorides, leading to high product yields in subsequent reactions .

| Reaction Type | Meerwein-type Arylation |

|---|---|

| Light Source | Visible Light |

| Product Yield | High |

| Mechanism | Energy Transfer |

Organic Photovoltaics (OPVs)

Overview : TBPe's electronic properties make it suitable for use in organic photovoltaics, where it can enhance charge transport and light absorption.

Case Study : Research indicated that incorporating TBPe into OPV systems improved overall efficiency by reducing molecular aggregation and enhancing exciton diffusion lengths .

| Property | Value |

|---|---|

| Efficiency Improvement | Enhanced Charge Transport |

| Mechanism | Reduced Molecular Aggregation |

作用机制

The mechanism by which 1,4,7,10-Tetra(tert-butyl)perylene exerts its effects is primarily through its interaction with molecular targets and pathways involved in electronic and optical processes. This steric hindrance also helps in maintaining color stability in OLEDs .

相似化合物的比较

1,4,7,10-Tetra(tert-butyl)perylene can be compared with other similar compounds such as perylene and its derivatives. Unlike perylene, 2,5,8,11-Tetra-tert-butylperylene has four tert-butyl groups that provide steric hindrance, reducing molecular aggregation and enhancing the efficiency of electroluminescent devices . Other similar compounds include this compound and 2,5,8,11-tetrakis(1,1-dimethylethyl)perylene, which also have tert-butyl groups but differ in their specific structural arrangements .

生物活性

2,5,8,11-Tetra-tert-butylperylene (TBPe) is a perylene derivative known for its unique photophysical properties and potential applications in various fields, including organic electronics and photochemistry. This article explores the biological activity of TBPe, emphasizing its role in photochemical processes and its interactions within biological systems.

Photophysical Properties

TBPe exhibits significant photophysical characteristics that enhance its utility in biological applications. The presence of four tert-butyl groups increases its solubility and stability compared to other perylene derivatives, which is crucial for its application in biological systems.

Table 1: Photophysical Properties of TBPe

| Property | Value |

|---|---|

| Molecular Formula | C22H30 |

| Molecular Weight | 290.48 g/mol |

| Absorption Maximum | 470 nm (blue light region) |

| Emission Maximum | 520 nm |

| Solubility | High in organic solvents |

1. Photocatalytic Activity

Recent studies have demonstrated that TBPe can function as an efficient photocatalyst in various reactions. For instance, it has been shown to facilitate the conversion of green light to blue light through a triplet-triplet annihilation upconversion (TTA-UC) process. This capability allows TBPe to activate aryl chlorides reductively, initiating functionalization reactions such as the Mizoroki–Heck reaction and photo-Arbuzov reaction .

2. Optogenetics

TBPe has also been utilized in optogenetic applications due to its ability to act as a sensitizer in NIR-to-blue TTA-UC systems. This property enables precise control over neural activity in model organisms like Drosophila, showcasing TBPe's potential for influencing biological processes through light activation .

Case Study 1: Triplet Energy Transfer Efficiency

A study investigated the efficiency of TBPe when paired with various sensitizers for TTA-UC applications. The results indicated that TBPe could achieve a quantum yield of up to 5.9% in solid-state conditions, demonstrating its effectiveness in energy transfer processes essential for photochemical applications .

Case Study 2: Biological Response in Model Organisms

In an experimental setup involving Drosophila larvae expressing optogenetic tools, TBPe was employed to stimulate specific neural pathways. The larvae exhibited significant behavioral changes upon exposure to light activated by TBPe, indicating its potential role in modulating neural activity through optogenetics .

The biological activity of TBPe can be attributed to several mechanisms:

- Energy Transfer : TBPe facilitates energy transfer processes that are critical for various biochemical reactions.

- Reactive Species Formation : Under light exposure, TBPe can generate reactive oxygen species (ROS), which may have implications for cellular signaling and stress responses.

- Molecular Interactions : The structural characteristics of TBPe allow it to interact with biomolecules effectively, potentially influencing enzymatic activities or receptor interactions.

属性

IUPAC Name |

2,5,8,11-tetratert-butylperylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44/c1-33(2,3)23-13-21-14-24(34(4,5)6)19-29-30-20-26(36(10,11)12)16-22-15-25(35(7,8)9)18-28(32(22)30)27(17-23)31(21)29/h13-20H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFTIPCRZWILUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=C(C=C3C4=CC(=CC5=CC(=CC2=C54)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567941 | |

| Record name | 2,5,8,11-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80663-92-9 | |

| Record name | 2,5,8,11-Tetra-tert-butylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of loculated tuberculous pleural effusion (TBPE) in diagnosing tuberculosis?

A1: Loculated TBPE is a strong independent predictor of positive Mycobacterium tuberculosis (MTB) culture from pleural fluid. [] This means that identifying loculation in TBPE can be a valuable tool for clinicians when deciding whether to pursue MTB culture for diagnosis.

Q2: How does the pleural fluid ratio of 10× adenosine deaminase/lactate dehydrogenase (10× ADA/LDH) help differentiate between tuberculous and non-tuberculous pleural effusions?

A2: The 10× ADA/LDH ratio in pleural fluid demonstrates a significant increase in TBPE patients compared to those with non-TBPE. [] This ratio, particularly at an ADA level >20 U/L, shows promising diagnostic performance with high specificity and sensitivity. []

Q3: Can C-reactive protein (CRP) levels be used to differentiate between TBPE and malignant pleural effusion (MPE)?

A3: Research suggests that measuring CRP levels, particularly in pleural fluid (p-CRP), can be a useful adjunctive test for differentiating TBPE and MPE. [] p-CRP levels were found to be significantly higher in TBPE compared to MPE, showing good utility in the diagnostic workup of pleural effusion cases. []

Q4: What is the role of Hepatocyte Growth Factor/Scatter Factor (HGF/SF) and Transforming Growth Factor β (TGF-β) in TBPE?

A4: Studies indicate that both HGF/SF and TGF-β are found at higher levels in TBPE compared to non-TBPE and serum. [, ] This suggests their potential involvement in the inflammatory process and pleural fibrosis associated with TBPE.

Q5: How does Vascular Endothelial Growth Factor (VEGF) relate to inflammation and fibrosis in TBPE?

A5: VEGF levels in pleural fluid were found to be significantly higher in patients with loculated TBPE compared to non-loculated TBPE. [] Furthermore, VEGF levels correlated with inflammatory markers and were identified as an independent predictor of pleural fibrosis in TBPE patients. []

Q6: What role does Toll-like Receptor 2 (TLR2) play in the context of TBPE?

A6: Research suggests that TLR2 contributes to pleural mesothelial hyperpermeability in TBPE by mediating VEGF overexpression. [] This finding indicates TLR2 as a potential therapeutic target for managing TBPE.

Q7: Is Endothelin-1 (ET-1) implicated in pleural fibrosis associated with TBPE?

A7: ET-1 levels were found to be significantly elevated in TBPE patients, particularly in those with greater pleural thickening. [] ET-1 was also shown to induce mesothelial-mesenchymal transition and extracellular matrix production in human pleural mesothelial cells, suggesting its role in pleural fibrosis. []

Q8: What is the significance of Thrombin in the context of TBPE?

A8: Studies show that thrombin levels are significantly elevated in TBPE and correlate with pleural fibrosis. [] Thrombin appears to contribute to this process by upregulating PAI-1 expression and promoting mesothelial–mesenchymal transition via the PAR-1 pathway. []

Q9: How does the structure of 2,5,8,11-Tetra-tert-butylperylene (TBPe) influence its electroluminescent (EL) properties in organic light-emitting devices (OLEDs)?

A9: TBPe, due to its nonplanar structure and the steric hindrance of the tert-butyl groups, exhibits reduced molecular aggregation compared to its parent molecule, perylene. [] This results in more stable and predictable EL color and efficiency with increasing dopant concentration in OLEDs. []

Q10: Can you elaborate on the Aggregation-Induced Electrochemiluminescence (AIECL) properties of TBPE-based Conjugated Microporous Polymers (TBPE-CMPs)?

A11: TBPE-CMPs have shown promising AIECL properties, with TBPE-CMP-1 exhibiting the highest ECL efficiency due to enhanced electron-hole recombination and suppression of nonradiative transitions. [] The ECL properties can be further fine-tuned by introducing different conjugated molecules, impacting electron injection into the polymer backbone. []

Q11: What is the application of TBPE-CMP-1 in biosensing?

A12: TBPE-CMP-1 shows potential for biosensing applications, specifically in detecting dopamine. [] The electro-oxidation products of dopamine act as energy acceptors, quenching the ECL emission of TBPE-CMP-1, thus enabling dopamine detection with high sensitivity and good anti-interference capability. []

Q12: How do chloro⋯chloro interactions and π–π stacking contribute to the construction of 3D supramolecular frameworks using 3,5,6-trichlorosalicylic acid (H2TCSA) and various bipyridine-based ligands?

A13: Research demonstrates the successful synthesis of a series of 1D and 2D coordination polymers using H2TCSA and different bipyridine ligands. [] These lower dimensional networks further self-assemble into 3D supramolecular frameworks through weak intermolecular interactions, specifically chloro⋯chloro interactions and π–π stacking, highlighting the importance of these weak forces in crystal engineering. []

Q13: How does TBPE contribute to the development of sustainable thermoplastic elastomers?

A14: TBPE is a key component in a novel synthesis of ABA triblock polyesters with the composition poly(cyclohexene-alt-phthalate)-b-poly(ε-decalactone)-b-poly(cyclohexene-alt-phthalate) {PE–PDL–PE}. These polyesters exhibit high performance as degradable thermoplastic elastomers, offering a sustainable alternative to conventional oil-derived options. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。